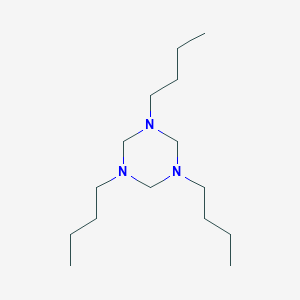

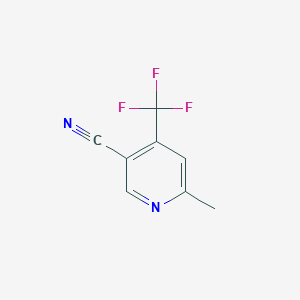

6-Methyl-4-(trifluoromethyl)nicotinonitrile

描述

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including those similar to 6-Methyl-4-(trifluoromethyl)nicotinonitrile, often involves economical and safe methods. A notable approach includes the trifluoromethylation of aryl iodides using cost-effective reagents, highlighting an emphasis on developing efficient synthesis processes for such compounds (Mulder et al., 2013). Additionally, condensation reactions involving various starting materials have been explored to synthesize nicotinonitrile derivatives, demonstrating the versatility of synthetic routes available (Heravi & Soufi, 2015).

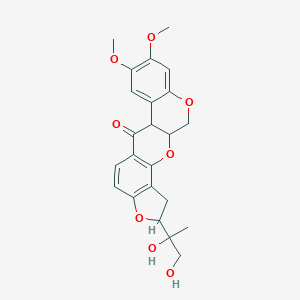

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is often characterized by non-planarity and the presence of short contacts, as confirmed by single crystal studies. DFT calculations further reveal the non-planar nature of these molecules, with theoretical IR spectral data aligning with experimental values (Ahipa et al., 2014). The molecular structure significantly influences the compound's absorption and fluorescence properties, demonstrating good solvatochromic effects with varying solvent polarities.

Chemical Reactions and Properties

Nicotinonitrile derivatives undergo various chemical reactions, including condensations and cyclizations, leading to a wide range of functionalized products. These reactions are influenced by factors such as the starting materials and reaction conditions, showcasing the compound's reactivity and potential for chemical transformations (Gouda et al., 2016).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, including melting points, solubility, and crystal structures, are crucial for understanding their behavior in various applications. These properties are determined through experimental studies, providing insights into the material's suitability for specific uses.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, photophysical behaviors, and electrophilic substitutions, highlight the versatility of nicotinonitrile derivatives. For instance, their fluorescence properties have been explored, revealing the potential for applications in materials science and bioimaging (Rakshin et al., 2018).

科学研究应用

Antiprotozoal Activity : One study discusses the synthesis of a compound from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, which is related to 6-Methyl-4-(trifluoromethyl)nicotinonitrile, and its antiprotozoal activity. The synthesized compounds demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, and some were curative in an in vivo mouse model for T. b. r. This highlights its potential application in developing treatments for protozoal infections (Ismail et al., 2003).

Pyridone Derivatives Synthesis : Another study synthesized 2-, 4-, and 6-pyridones related to 1-methylnicotinonitrile, which is structurally similar to the compound . The synthesized pyridones were compared for their properties, indicating its use in the synthesis of pyridone derivatives, which have various applications in pharmaceuticals and materials science (Robinson & Cepurneek, 1965).

Antimycobacterial Agents : A study developed an efficient palladium-catalyzed C-C Suzuki coupling method to synthesize benzonitrile/nicotinonitrile-based s-triazines. These compounds exhibited promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting potential as starting points for new antimycobacterial agents (Patel, Chikhalia & Kumari, 2014).

Intermediate in Anti-Infective Agents : The compound has been mentioned as an intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis process was developed for a related compound, which underscores its relevance in synthesizing medically significant compounds (Mulder et al., 2013).

Fluorescence Properties : Another study focused on the synthesis and fluorescence properties of nicotinonitrile 1,2,3-triazole derivatives. The compounds showed pronounced fluorescent properties, indicating its potential application in materials science for creating fluorescent materials or sensors (Rakshin et al., 2018).

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

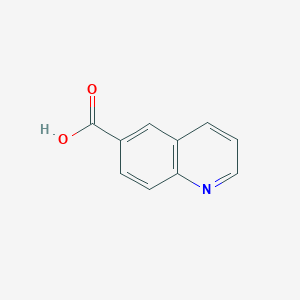

IUPAC Name |

6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c1-5-2-7(8(9,10)11)6(3-12)4-13-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXIVQMBORORMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381724 | |

| Record name | 6-methyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-(trifluoromethyl)nicotinonitrile | |

CAS RN |

13600-49-2 | |

| Record name | 6-methyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)